molecular formula C10H13BrN2O3 B11813047 Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate CAS No. 1318629-68-3

Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate

Cat. No.: B11813047
CAS No.: 1318629-68-3
M. Wt: 289.13 g/mol
InChI Key: XTNBTYRETWKBSD-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, and a formyl group attached to a pyrrole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyrroles.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate involves its interaction with various molecular targets. The bromo substituent can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-bromo-5-formyl-1H-pyrrol-1-YL)carbamate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications in scientific research.

Properties

CAS No.

1318629-68-3

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-formylpyrrol-1-yl)carbamate

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)12-13-7(6-14)4-5-8(13)11/h4-6H,1-3H3,(H,12,15)

InChI Key

XTNBTYRETWKBSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN1C(=CC=C1Br)C=O

Origin of Product

United States

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